![molecular formula C16H10N2O5 B5890925 4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide](/img/structure/B5890925.png)
4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide
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Overview
Description
4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with 6-amino-2H-chromen-2-one under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzamide moiety.
Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin ring, to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 4-amino-N-(2-oxo-2H-chromen-6-yl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized coumarin derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activities are likely mediated through its ability to interact with enzymes and receptors, leading to modulation of cellular processes. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-(2-oxo-2H-chromen-4-yl)benzamide: Similar structure but with a different position of the nitro group.
4-amino-N-(2-oxo-2H-chromen-6-yl)benzamide: The amino derivative of the compound.
6-nitro-2H-chromen-2-one: A simpler coumarin derivative with a nitro group.
Uniqueness
4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a nitro group and a coumarin moiety makes it a versatile compound for various applications in scientific research and potential therapeutic uses.
Properties
IUPAC Name |
4-nitro-N-(2-oxochromen-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-15-8-3-11-9-12(4-7-14(11)23-15)17-16(20)10-1-5-13(6-2-10)18(21)22/h1-9H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNCFOIFFUQUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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